(5-methoxy-4-oxo-4H-pyran-2-yl)methyl phenylcarbamate
Overview
Description
(5-methoxy-4-oxo-4H-pyran-2-yl)methyl phenylcarbamate is a useful research compound. Its molecular formula is C14H13NO5 and its molecular weight is 275.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.07937252 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective and Osteogenic Properties
Osthole, a compound structurally related to the query compound, exhibits a range of pharmacological activities including neuroprotective and osteogenic effects. These properties showcase the potential of such compounds in the development of treatments for neurodegenerative diseases and bone disorders (Zhong-rong Zhang et al., 2015).
Anticancer Activity
Baicalein and Bergapten, both bearing structural resemblance to pyran derivatives, have been identified for their anticancer effects. Baicalein, derived from Scutellaria baicalensis, has shown promise in hepatocellular carcinoma treatment through modulation of cell proliferation and apoptosis pathways (B. Bie et al., 2017). Bergapten, found in citrus essential oils, demonstrates anticancer effects alongside its applications in treating skin disorders (Maria Magdalena Quetglas-Llabrés et al., 2022).
Catalytic Applications in Organic Synthesis
Compounds with pyran cores are pivotal in organic synthesis, serving as key intermediates in the construction of complex molecules. For example, the synthesis of 5H-pyrano[2,3-d]pyrimidine derivatives, which are crucial for medicinal and pharmaceutical applications, highlights the role of such compounds in facilitating diverse synthetic routes (Mehul P. Parmar et al., 2023).
Environmental Estrogenic Activities
Compounds structurally similar to the query compound, such as Methoxychlor, have been studied for their environmental estrogenic activities, indicating the potential ecological and health impacts of these chemicals (A. Cummings, 1997).
Properties
IUPAC Name |
(5-methoxy-4-oxopyran-2-yl)methyl N-phenylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-18-13-9-19-11(7-12(13)16)8-20-14(17)15-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTICUBNBEFWBJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)COC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579880 | |
Record name | (5-Methoxy-4-oxo-4H-pyran-2-yl)methyl phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139109-13-0 | |
Record name | (5-Methoxy-4-oxo-4H-pyran-2-yl)methyl phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.